

Spectroscopic Analysis Comparison: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde & Isomers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

CAS No.: 84422-52-6

Cat. No.: B2794482

[Get Quote](#)

Executive Summary

2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6), also known as 4-methoxy-5-methylsalicylaldehyde, is a key intermediate in the synthesis of bioactive coumarins and Schiff base ligands. In synthetic pathways involving formylation of substituted phenols (e.g., Duff or Vilsmeier-Haack reactions) or isolation from natural sources like *Periploca sepium*, it is frequently accompanied by regioisomers.

Distinguishing this target molecule from its closest isomers—specifically 2-hydroxy-3-methoxy-5-methylbenzaldehyde and 2-hydroxy-5-methoxy-4-methylbenzaldehyde—requires precise spectroscopic analysis. This guide outlines the specific NMR splitting patterns, NOE (Nuclear Overhauser Effect) correlations, and IR signatures necessary to definitively assign the correct structure.

Structural Context & Isomerism

The challenge lies in the substitution pattern on the benzene core. All isomers share the same molecular formula (

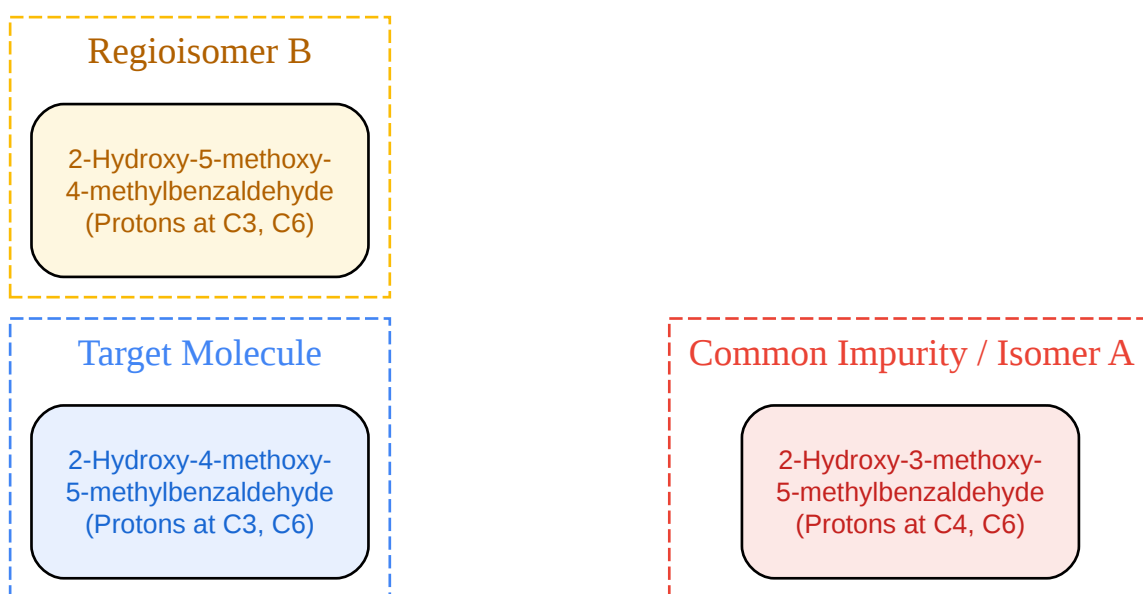
) and functional groups (aldehyde, phenol, methoxy, methyl).

Key Isomers for Comparison

- Target: **2-Hydroxy-4-methoxy-5-methylbenzaldehyde** (Para-substituted protons at 3,6; substituents at 1,2,4,5).
- Isomer A: **2-Hydroxy-3-methoxy-5-methylbenzaldehyde** (Meta-substituted protons at 4,6; substituents at 1,2,3,5).^[1]
- Isomer B: **2-Hydroxy-5-methoxy-4-methylbenzaldehyde** (Para-substituted protons at 3,6; substituents at 1,2,4,5 but swapped Me/OMe).

Structural Visualization

The following diagram illustrates the substitution patterns and proton environments.



[Click to download full resolution via product page](#)

Figure 1: Structural relationship between the target molecule and its primary regioisomers.

Spectroscopic Comparison Strategy

Nuclear Magnetic Resonance (NMR)

¹H NMR is the primary tool for differentiation. The key diagnostic features are the coupling patterns of the aromatic protons and NOE correlations.

Comparative Data Table: Predicted

¹H NMR Shifts (

Feature	Target (2-OH-4-OMe-5-Me)	Isomer A (2-OH-3-OMe-5-Me)	Isomer B (2-OH-5-OMe-4-Me)
Aromatic Protons	Two Singlets (Para)	Two Doublets (Meta, Hz)	Two Singlets (Para)
Proton Assignment	H-3 (~6.4 ppm), H-6 (~7.2 ppm)	H-4 (~6.8 ppm), H-6 (~7.0 ppm)	H-3 (~6.5 ppm), H-6 (~7.0 ppm)
Aldehyde (-CHO)	Singlet (~9.7 ppm)	Singlet (~9.8 ppm)	Singlet (~9.7 ppm)
Methoxy (-OCH ₃)	Singlet (~3.9 ppm)	Singlet (~3.8 ppm)	Singlet (~3.8 ppm)
Methyl (-CH ₃)	Singlet (~2.2 ppm)	Singlet (~2.3 ppm)	Singlet (~2.2 ppm)
Phenolic (-OH)	Singlet (~11.0 ppm, H-bonded)	Singlet (~11.0 ppm, H-bonded)	Singlet (~11.0 ppm, H-bonded)

Critical Differentiation Logic

- Target vs. Isomer A:
 - Coupling: The Target has protons at C3 and C6 (para to each other). Para coupling is negligible (Hz), appearing as singlets. Isomer A has protons at C4 and C6 (meta to each other). Meta coupling (Hz) results in distinct doublets or broadened singlets.
- Target vs. Isomer B:

- Both appear as singlets (para protons). Differentiation requires NOE (Nuclear Overhauser Effect).
- Target NOE: Irradiating the Aldehyde (-CHO) signal enhances the H-6 signal. Irradiating H-6 enhances the Methyl (-CH₃) signal (since Me is at C5).
- Isomer B NOE: Irradiating the Aldehyde (-CHO) enhances the H-6 signal. Irradiating H-6 enhances the Methoxy (-OCH₃) signal (since OMe is at C5).

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR confirms the intramolecular hydrogen bonding characteristic of salicylaldehydes.

- Carbonyl (C=O): Shifted to ~1640–1660 cm⁻¹ due to strong H-bonding with the ortho-hydroxyl group (normal aldehydes appear ~1700 cm⁻¹).
- Hydroxyl (O-H): Broad, weak band ~3000–3300 cm⁻¹, often obscured by C-H stretches due to chelation.

Mass Spectrometry (MS)

- Molecular Ion: All isomers show .
- Fragmentation:
 - Ortho Effect: Isomers with -OCH₃ ortho to -CHO (e.g., Isomer A) may show distinct loss of formaldehyde or methyl radicals compared to the target.
 - However, MS is generally insufficient for definitive isomer identification without reference standards.

Experimental Protocols

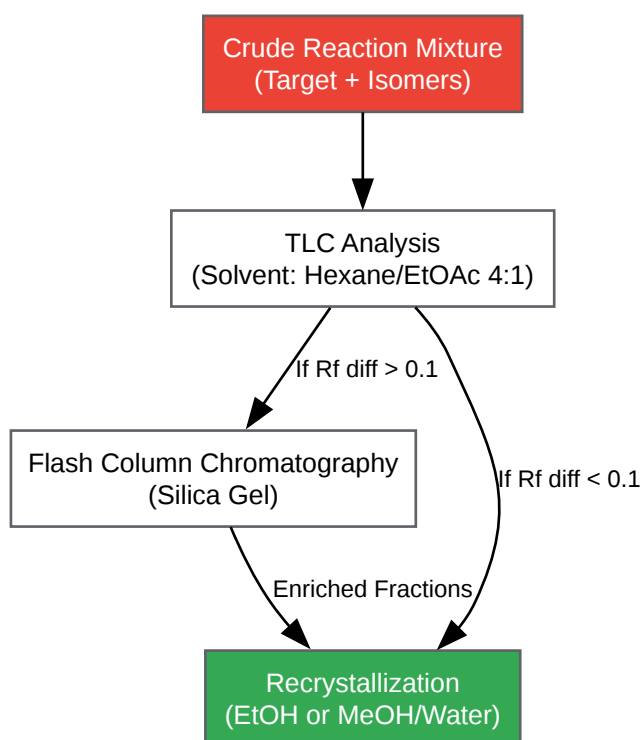
Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve small coupling constants (meta-coupling).

- Solvent Selection: Use CDCl_3 (Deuterated Chloroform) as the standard. If solubility is poor or peaks overlap, switch to DMSO- d_6 . Note that DMSO may sharpen the phenolic proton but can shift peaks due to H-bonding disruption.
- Concentration: Dissolve ~5–10 mg of sample in 0.6 mL solvent.
- Acquisition Parameters:
 - Frequency: 400 MHz or higher recommended.
 - Scans: Minimum 16 scans for ^1H ; 256+ scans for ^{13}C .
 - Crucial Step: Run a 1D NOE or NOESY experiment if singlets are observed. Target the aldehyde proton (~9.7 ppm) and observe which aromatic proton responds.

Protocol B: Purification Workflow

If the synthesized product is a mixture of isomers (common in Reimer-Tiemann or Duff reactions), follow this separation logic:



[Click to download full resolution via product page](#)

Figure 2: Standard purification workflow for salicylaldehyde derivatives.

References

- National Institute of Standards and Technology (NIST). Benzaldehyde, 2-hydroxy-4-methoxy- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Royal Society of Chemistry (RSC). Selective Aerobic Oxidation of Biomass Model Compounds (Supplementary Info). (Contains NMR data for 2-hydroxy-3-methoxy-5-methylbenzaldehyde). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Analysis Comparison: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde & Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2794482/docs#spectroscopic-analysis-comparison-2-hydroxy-4-methoxy-5-methylbenzaldehyde-isomers\]](https://www.benchchem.com/product/b2794482/docs#spectroscopic-analysis-comparison-2-hydroxy-4-methoxy-5-methylbenzaldehyde-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)